
Propyl 2-amino-5-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 2-amino-5-hydroxybenzoate, also known as propylparaben, is a chemical compound that is commonly used as a preservative in various cosmetic and pharmaceutical products. It is a member of the paraben family, which also includes methylparaben and ethylparaben. Propylparaben is a white crystalline powder that is soluble in alcohol and ether but insoluble in water. In recent years, propylparaben has been the subject of scientific research due to its potential health effects and environmental impact.
Wirkmechanismus
Propylparaben is believed to exert its preservative effects by inhibiting the growth of microorganisms such as bacteria and fungi. It does this by disrupting the cell membrane and interfering with metabolic processes. However, the exact mechanism of action is not fully understood.
Biochemische Und Physiologische Effekte
Propylparaben has been shown to have estrogenic activity, meaning that it can mimic the effects of the hormone estrogen in the body. This has raised concerns about its potential to disrupt endocrine function and contribute to the development of hormone-related cancers. Studies have also suggested that Propyl 2-amino-5-hydroxybenzoaten may have other physiological effects, including neurotoxicity and reproductive toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
Propylparaben is commonly used as a preservative in laboratory experiments due to its ability to inhibit the growth of microorganisms. However, its estrogenic activity and potential health effects have led some researchers to seek alternative preservatives. Additionally, Propyl 2-amino-5-hydroxybenzoaten may interfere with certain assays and experimental protocols, making it unsuitable for certain types of research.
Zukünftige Richtungen
There are several areas of future research related to Propyl 2-amino-5-hydroxybenzoaten. One area is the development of alternative preservatives that are safer and more environmentally friendly. Another area is the investigation of the potential health effects of Propyl 2-amino-5-hydroxybenzoaten, particularly its estrogenic activity and its impact on endocrine function. Finally, there is a need for further research on the environmental impact of Propyl 2-amino-5-hydroxybenzoaten, including its presence in wastewater and its potential to bioaccumulate in aquatic organisms.
In conclusion, propyl 2-amino-5-hydroxybenzoate, or Propyl 2-amino-5-hydroxybenzoaten, is a chemical compound that has been extensively studied in the scientific community due to its use as a preservative in various consumer products. Research has focused on its potential health effects, environmental impact, and mechanism of action. While Propyl 2-amino-5-hydroxybenzoaten has advantages as a preservative in laboratory experiments, its potential health effects and environmental impact have led some researchers to seek alternative preservatives. Future research directions include the development of safer and more environmentally friendly preservatives, investigation of the potential health effects of Propyl 2-amino-5-hydroxybenzoaten, and further research on its environmental impact.
Synthesemethoden
Propylparaben can be synthesized through the esterification of p-hydroxybenzoic acid with propanol in the presence of a catalyst. The reaction is typically carried out at high temperatures and pressures, and the resulting product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Propylparaben has been extensively studied in the scientific community due to its use in various consumer products. Research has focused on its potential health effects, including its estrogenic activity and its ability to disrupt endocrine function. Studies have also examined the environmental impact of Propyl 2-amino-5-hydroxybenzoaten, including its presence in wastewater and its potential to bioaccumulate in aquatic organisms.
Eigenschaften
CAS-Nummer |
150542-22-6 |
|---|---|
Produktname |
Propyl 2-amino-5-hydroxybenzoate |
Molekularformel |
C10H13NO3 |
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
propyl 2-amino-5-hydroxybenzoate |
InChI |
InChI=1S/C10H13NO3/c1-2-5-14-10(13)8-6-7(12)3-4-9(8)11/h3-4,6,12H,2,5,11H2,1H3 |
InChI-Schlüssel |
UBCNRIRGGVGRGZ-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(C=CC(=C1)O)N |
Kanonische SMILES |
CCCOC(=O)C1=C(C=CC(=C1)O)N |
Synonyme |
Benzoic acid, 2-amino-5-hydroxy-, propyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



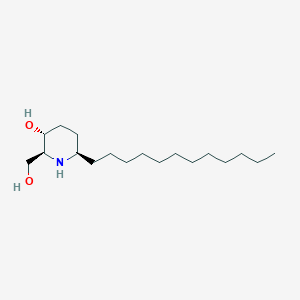
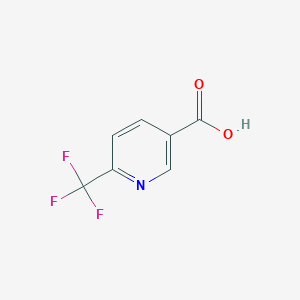
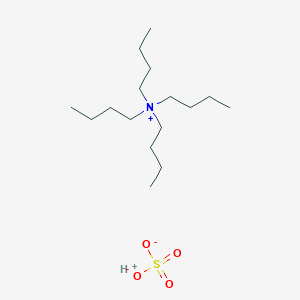
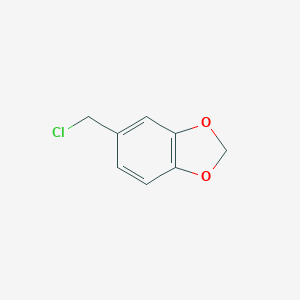
![[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine](/img/structure/B119995.png)
![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B119998.png)
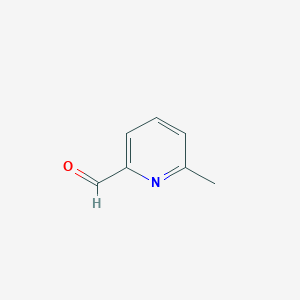
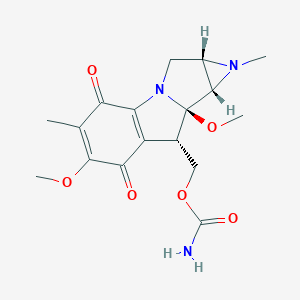
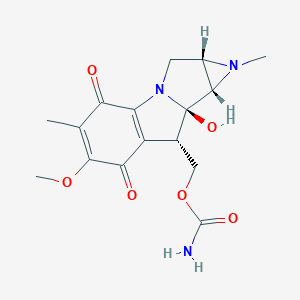
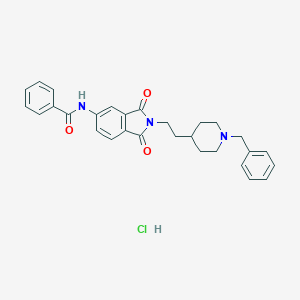
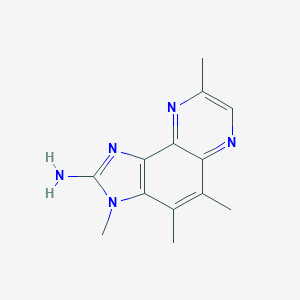
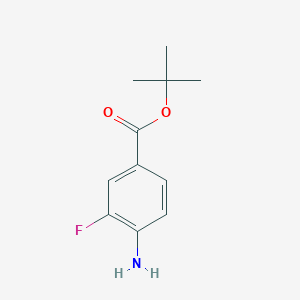
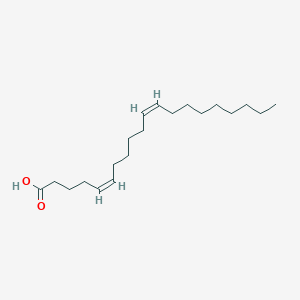
![(E)-But-2-enedioic acid;1-[4-[3-(butylamino)-2-hydroxypropoxy]-3-(propoxymethyl)phenyl]ethanone](/img/structure/B120012.png)